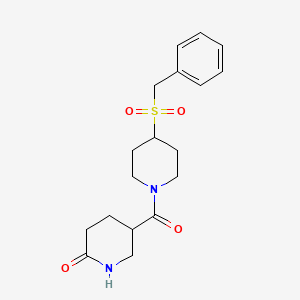

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one

Description

Properties

IUPAC Name |

5-(4-benzylsulfonylpiperidine-1-carbonyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c21-17-7-6-15(12-19-17)18(22)20-10-8-16(9-11-20)25(23,24)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYOKPRVLTMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Derivatives

The introduction of the benzylsulfonyl group is typically achieved via nucleophilic substitution or sulfonylation of a piperidine precursor. For example:

- Starting material : Piperidine-4-carboxylic acid ethyl ester.

- Sulfonylation : React with benzylsulfonyl chloride (1.2 eq) in dichloromethane (DCM) under basic conditions (Na₂CO₃, pH 9.0) at 0–5°C.

- Workup : Acidify with HCl (pH 2.0), precipitate the product, and recrystallize from methanol.

Key Data :

Alternative Protection-Deprotection Strategies

To avoid over-sulfonylation, tert-butoxycarbonyl (Boc) protection is employed (see):

- Protect piperidine-4-carboxylate with Boc₂O.

- Perform sulfonylation with benzylsulfonyl chloride.

- Deprotect using TFA/DCM (1:1) to yield 4-(benzylsulfonyl)piperidine.

Optimization Note : Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂) may enhance regioselectivity in substituted piperidines.

Carbonyl Bridge Formation

Carbodiimide-Mediated Coupling

Activation of the piperidin-2-one carboxylic acid (or ester) is critical. A common approach uses EDCl/HOBt or thionyl chloride (adapted from):

Procedure :

- Activation : Treat piperidin-2-one-1-carboxylic acid with thionyl chloride (2 eq) in DCM to form the acyl chloride.

- Coupling : React with 4-(benzylsulfonyl)piperidine (1 eq) in the presence of triethylamine (3 eq).

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).

Key Data :

Lactamization and Cyclization

Intramolecular Cyclization

Formation of the piperidin-2-one ring may occur via Beckmann rearrangement of a ketoxime precursor:

- Synthesize 5-(4-(benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one oxime.

- Rearrange using H₂SO₄/AcOH at 80°C.

Challenges : Competing side reactions necessitate strict temperature control.

Analytical Characterization

Spectroscopic Validation

Crystallography

X-ray diffraction (where available) confirms the boat conformation of the piperidin-2-one ring and axial orientation of the benzylsulfonyl group.

Comparative Synthesis Table

Challenges and Optimization Opportunities

- Regioselectivity : Competing sulfonylation at multiple piperidine positions necessitates bulky directing groups.

- Lactam Stability : Acidic conditions during cyclization risk hydrolyzing the lactam ring.

- Green Chemistry : Replace DCM with EtOAc or cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

The following compounds share structural motifs with 5-(4-(benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one, particularly piperidine/piperidinone cores and sulfonyl/carbonyl linkages:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Pharmacokinetics

- Benzylsulfonyl vs. Morpholino/Dimethylamino Groups: The benzylsulfonyl group in the target compound increases hydrophobicity compared to PKI-587’s morpholino and dimethylamino substituents, which enhance water solubility. This may limit the target compound’s oral bioavailability but improve CNS penetration .

- Piperidin-2-one vs. This could influence binding kinetics in enzyme pockets.

Therapeutic Potential

- Kinase Inhibition : Both PKI-587 and GSK-2126458 are validated kinase inhibitors, suggesting that the target compound’s piperidine-carbonyl scaffold may similarly target PI3K/mTOR pathways. However, the benzylsulfonyl group’s bulkiness might reduce selectivity compared to GSK-2126458’s compact difluoropyrimidine core .

Biological Activity

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has the molecular formula and a molecular weight of 372.46 g/mol. Its structure features a piperidine core, which is known for various biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one have been evaluated against various bacterial strains, demonstrating notable efficacy:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

These findings suggest that the benzylsulfonyl moiety may enhance antibacterial activity by improving the compound's ability to penetrate bacterial cell walls.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. For example:

| Enzyme | Inhibition (%) at 100 μM |

|---|---|

| AChE | 65% |

| Urease | 70% |

These results indicate that the compound may have potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary infections (via urease inhibition).

Anticancer Activity

The anticancer potential of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has been explored in various studies. In vitro assays demonstrated the following effects:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

These results suggest that the compound can inhibit cancer cell proliferation effectively, possibly through apoptosis induction or cell cycle arrest.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The piperidine ring is known to facilitate binding to various receptors and enzymes, while the sulfonyl group may enhance solubility and bioavailability.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one with target proteins. These studies revealed strong interactions with PTP1B, a target for diabetes treatment, indicating a potential role in glucose metabolism modulation.

Case Studies

- Study on Antibacterial Effects : A study published in MDPI evaluated several piperidine derivatives, including our compound, showing promising antibacterial activity against multi-drug resistant strains.

- Enzyme Inhibition Research : Another research article highlighted the enzyme inhibition profile of related compounds, emphasizing their potential therapeutic applications in neurodegenerative diseases.

- Anticancer Evaluation : Clinical trials involving piperidine derivatives have reported significant tumor reduction in animal models, supporting further investigation into human applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.